

Toxicological Profile of 2,3-Dichloropropanal: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichloropropanal

Cat. No.: B154343

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Abstract

This technical guide provides a comprehensive overview of the toxicological data available for **2,3-Dichloropropanal** (CAS No. 10140-89-3). **2,3-Dichloropropanal** is a chlorinated aldehyde that is recognized as a toxic compound with the potential for severe health effects. This document summarizes acute toxicity findings, irritation potential, and mutagenicity data. In the absence of specific experimental protocols for this compound in the public domain, this guide outlines standardized methodologies based on internationally accepted guidelines for the assessment of these toxicological endpoints. Furthermore, a proposed signaling pathway for aldehyde-induced toxicity is presented to provide a mechanistic context for the observed effects. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

2,3-Dichloropropanal is a chemical intermediate with the molecular formula $C_3H_4Cl_2O$.^{[1][2]} Key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	10140-89-3	[1][2]
Molecular Weight	126.97 g/mol	[1][2]
Boiling Point	48 °C at 14 Torr	[1]
Density	1.426 g/cm ³ at 0 °C	[1]
Flash Point	54.7 °C	[1]
Vapor Pressure	3.26 mmHg at 25°C	[1]

Toxicological Data

The available toxicological data for **2,3-Dichloropropanal** primarily pertains to its acute toxicity, irritation potential, and mutagenicity. It is classified as a poison by ingestion and skin contact and is mildly toxic by inhalation.[3] It is also reported to be a severe skin and eye irritant, and mutation data have been reported.[3]

Acute Toxicity

Quantitative data on the acute toxicity of **2,3-Dichloropropanal** are summarized in the following table.

Test	Species	Route	Value	Reference
LD50	Rat	Oral	160 mg/kg	[3]
LD50	Mouse	Oral	250 mg/kg	[3]
LCLo	Rat	Inhalation	2500 ppb/4H	[3]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

LCLo: Lowest Published Lethal Concentration. The lowest concentration of a substance in air that has been reported to cause death in humans or animals.

Irritation

2,3-Dichloropropanal is documented as a severe skin and eye irritant.[3]

Mutagenicity

Mutation data for **2,3-Dichloropropanal** have been reported, suggesting potential genotoxic effects.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **2,3-Dichloropropanal** are not readily available in published literature. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) provide a framework for conducting such studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a chemical is typically determined using a stepwise procedure with a limited number of animals.

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (typically females, as they are often slightly more sensitive) are used.
- **Housing and Fasting:** Animals are caged individually and fasted overnight prior to dosing. Water is available ad libitum.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is based on the animal's body weight.
- **Dose Levels:** A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dosing depends on the outcome of the previous dose level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- **Test Animal:** The albino rabbit is the recommended species.
- **Preparation:** The day before the test, the fur on the dorsal area of the trunk is clipped.
- **Application:** A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

- **Test Animal:** Healthy, adult albino rabbits are used.
- **Procedure:** A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the severity of any lesions.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

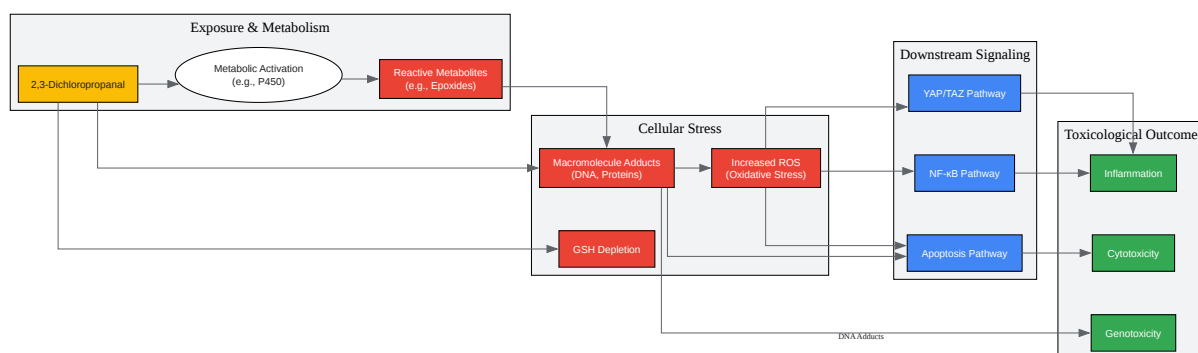
- **Test Strains:** Histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli* are used.

- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
- **Procedure:** The bacterial tester strains are exposed to the test substance at various concentrations. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Signaling Pathways in Aldehyde Toxicity

While specific signaling pathways for **2,3-Dichloropropanal** have not been elucidated, the general mechanisms of aldehyde toxicity are understood to involve several key cellular processes. Aldehydes are reactive electrophiles that can readily form adducts with cellular macromolecules, leading to cellular dysfunction.

Proposed General Mechanism of Aldehyde-Induced Toxicity



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Caption: General signaling pathway for aldehyde-induced toxicity.

Bioactivation and Detoxification

While specific metabolic pathways for **2,3-Dichloropropanal** are not well-documented, studies on structurally related compounds such as 2,3-dichloro-1-propene suggest that bioactivation can occur via cytochrome P450-mediated epoxidation, leading to the formation of highly reactive intermediates.[3] These reactive metabolites can then form adducts with cellular macromolecules, including DNA, which can explain the observed mutagenicity.

A primary detoxification pathway for aldehydes and their reactive metabolites is conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases. Depletion of cellular GSH levels can therefore enhance the toxicity of these compounds.

Conclusion

2,3-Dichloropropanal is a hazardous chemical with significant acute toxicity, severe irritant properties, and mutagenic potential. While compound-specific experimental data is limited, standardized toxicological testing protocols provide a robust framework for further investigation. The likely mechanism of toxicity involves the formation of adducts with essential cellular macromolecules and the induction of oxidative stress, leading to the activation of downstream signaling pathways that mediate inflammation, cytotoxicity, and genotoxicity. Professionals handling this compound should exercise extreme caution and adhere to strict safety protocols. Further research is warranted to fully characterize the toxicological profile and elucidate the specific mechanisms of action of **2,3-Dichloropropanal**.

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